N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is derived from its structural components. The parent chain is ethanediamide (oxamide), with two nitrogen atoms serving as attachment points for substituents. The first nitrogen (N') is bonded to a cycloheptyl group, while the second nitrogen (N) is connected to a branched ethyl chain. This ethyl chain features two distinct substituents at the second carbon: a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a 4-methylpiperazin-1-yl moiety.
Synonyms for this compound may include alternative naming conventions that reorder substituents or use non-IUPAC descriptors, such as:
- N-cycloheptyl-N'-[2-(4-methylpiperazin-1-yl)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]oxamide
- Cycloheptyl-[2-(1-methyl-tetrahydroquinolin-6-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide
These variations reflect differences in prioritizing substituents during nomenclature but retain the same structural definition.
Molecular Formula and Weight Calculations
The molecular formula for this compound is C₂₆H₃₈N₆O₂ , determined through the following compositional analysis:
| Component | Contribution to Formula |
|---|---|
| Ethanediamide backbone | C₂H₄N₂O₂ |
| Cycloheptyl group | C₇H₁₃ |
| 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl | C₁₀H₁₂N |
| 4-methylpiperazin-1-yl | C₅H₁₁N₂ |
Summing these contributions yields the full formula:
$$
\text{C}2\text{H}4\text{N}2\text{O}2 + \text{C}7\text{H}{13} + \text{C}{10}\text{H}{12}\text{N} + \text{C}5\text{H}{11}\text{N}2 = \text{C}{26}\text{H}{38}\text{N}6\text{O}_2
$$
The molecular weight is calculated as:
$$
(26 \times 12.01) + (38 \times 1.01) + (6 \times 14.01) + (2 \times 16.00) = 466.64 \, \text{g/mol}
$$
This aligns with structurally analogous compounds, such as N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide (C₂₆H₃₄N₄O₂, 434.6 g/mol), adjusted for differences in substituent mass.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O2/c1-29-14-16-31(17-15-29)24(21-11-12-23-20(18-21)8-7-13-30(23)2)19-27-25(32)26(33)28-22-9-5-3-4-6-10-22/h11-12,18,22,24H,3-10,13-17,19H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSDWFWXIPQHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCCC2)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Cycloheptyl Group Addition: The cycloheptyl group can be added via alkylation reactions, where an alkyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methyl-1-piperazinyl)-2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide
A closely related analog () shares the ethanediamide backbone and tetrahydroquinoline-piperazine core but differs in its aromatic substituents. The primary distinctions are:
Implications of Structural Differences
- Lipophilicity and Bioavailability: The cycloheptyl group in the target compound likely enhances membrane permeability compared to the polar 5-chloro-2-cyanophenyl group in the analog, which may favor solubility in aqueous environments .
- Target Binding: The bulky cycloheptyl substituent could sterically hinder interactions with flat binding pockets, whereas the planar 5-chloro-2-cyanophenyl group may facilitate π-π stacking in enzyme active sites.
- Metabolic Stability : The nitrile (CN) group in the analog may introduce metabolic liabilities (e.g., susceptibility to hydrolysis), whereas the cycloheptyl group is metabolically stable but could increase cytochrome P450-mediated oxidation risks.
Research Findings and Limitations
- SHELX Applications: Crystallographic studies using SHELX software () could resolve conformational differences between these analogs, particularly in piperazine and tetrahydroquinoline ring orientations .
- Synthetic Challenges: The cycloheptyl group may complicate synthesis due to steric hindrance during amide bond formation, whereas the analog’s chloro-cyanophenyl group allows for straightforward coupling reactions .
Biological Activity
N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure suggests possible interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound features a cycloheptyl group and a tetrahydroquinoline moiety, which are known for their pharmacological properties. The presence of a piperazine ring further enhances its binding potential to biological targets. The molecular formula is C23H34N4, with a molecular weight of 382.55 g/mol.
Research indicates that compounds similar to N'-cycloheptyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide may act as inhibitors of topoisomerases, particularly Topoisomerase II (Topo II). This enzyme is crucial for DNA replication and repair processes. Inhibition of Topo II can lead to apoptosis in cancer cells by preventing proper DNA function.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Topoisomerase Inhibition : Compounds structurally related to this compound have shown potent inhibition of both Topo IIα and Topo IIβ activities. For instance, derivatives with similar structural motifs were found to exhibit significant antiproliferative effects against various cancer cell lines (e.g., MGC-803, HeLa) by inducing G2/M cell cycle arrest and apoptosis .
- Cytotoxicity : In vitro assays demonstrated that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound was reported to significantly inhibit cell proliferation in hepatocarcinoma cell lines (SMMC-7721 and HepG2) through mechanisms involving increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential .
- Cell Cycle Arrest : The ability to induce cell cycle arrest at specific phases (G1 or G2/M) is a critical factor in the anticancer activity of these compounds. Studies have shown that certain derivatives can effectively halt the cell cycle in cancerous cells, leading to programmed cell death .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
